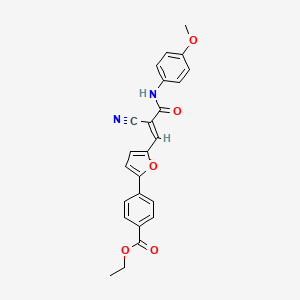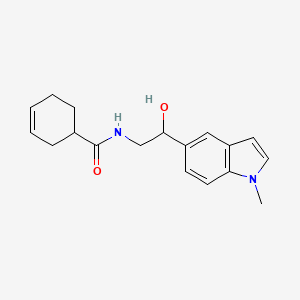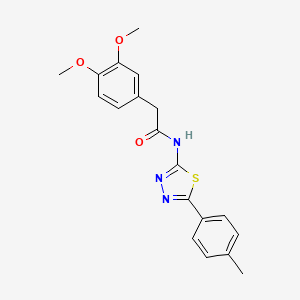
3-Bromocyclohexane-1,2-dione
Übersicht
Beschreibung
The compound 3-Bromocyclohexane-1,2-dione is a brominated derivative of cyclohexane-1,2-dione, which is a versatile scaffold for the synthesis of various organic molecules, including six-membered oxygen-containing heterocycles. These heterocycles are intermediates in the synthesis of natural products and bioactive molecules with a wide range of activities, such as anti-viral, anti-bacterial, and anti-cancer properties .
Synthesis Analysis
The synthesis of brominated cyclohexane diones can be achieved through different methods. For instance, the bromination of cyclohexa-1,3-diene leads to various brominated products, including tetrabromocyclohexane, which can be further manipulated to yield different structures . Additionally, the synthesis of 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative has been demonstrated, with characterization by 1H-NMR spectroscopy . Moreover, an efficient method for synthesizing cycloalkane-1,3-dione-2-spirocyclopropanes using a sulfonium salt has been reported, which could potentially be applied to the synthesis of 3-Bromocyclohexane-1,2-dione derivatives .
Molecular Structure Analysis
The molecular structure of brominated cyclohexane diones can be analyzed using various spectroscopic techniques. For example, the conformation and bromination of Bicyclo[3.3.1]nonane-2,6-dione have been studied, and the conformations of the resulting compounds were determined by X-ray diffraction analyses . Similarly, the structure of 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative was characterized by 1H-NMR spectroscopy .
Chemical Reactions Analysis
Brominated cyclohexane diones can undergo various chemical reactions. For instance, the bromination of cyclohexa-1,3-diene and its derivatives can lead to a range of brominated products, which can be further transformed into other compounds through reactions such as dehydrobromination . Additionally, the reactivity of the keto groups in brominated cyclohexane diones can be explored to produce monosubstituted derivatives, as seen in the study of Bicyclo[2.2.2]octane-2-spirocyclohexanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromocyclohexane-1,2-dione derivatives can be inferred from the properties of similar brominated cyclohexane diones. These compounds typically have high reactivity due to the presence of active methylene groups and carbonyl functionalities. The bromination of cyclohexa-1,3-diene, for example, has been shown to proceed via anti 1,2-addition followed by rearrangements to form products of conjugation addition . The solubility, melting points, and other physical properties would be specific to each derivative and can be determined through experimental studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative have been synthesized and characterized, with the 3-bromo derivative being studied through 1H-NMR spectroscopy (Oda, Oda, Miyakoshi, & Kitahara, 1977).
Catalytic Applications
- In a study, 2-Bromocyclohex-1-enecarboxylic acids were carbonylatively cyclized with arylhydrazines in the presence of a palladium catalyst to produce 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).
Oxidation Studies
- Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate is oxidized by dimethyl sulphoxide to the 2,3-dione derivative, demonstrating different reaction outcomes based on isomer structures (Sato, Inoue, Hirayama, & Ohashi, 1977).
Antimicrobial Applications
- Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its transition metal complexes showed moderate to excellent antimicrobial activity (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
Complex Formation with Metals
- The monoximes of cyclohexane-1,2-dione and its substituted derivatives have been used to prepare complexes with divalent cobalt, nickel, and copper (Bassett, Bensted, & Grzeskowiak, 1969).
Anti-proliferative and Cancer Studies
- Cyclohexane-1,3-dione is used in organic synthesis to produce compounds showing anti-proliferative activity against cancer cell lines (Mohareb, Abdo, Ibrahim, & Samir, 2021).
Chemical Structure Studies
- Studies on the structures of cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in solutions have been conducted using NMR and DFT computational methods (Gryff-Keller & Szczeciński, 2010).
Eigenschaften
IUPAC Name |
3-bromocyclohexane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNTVZMJPXZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(=O)C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclohexane-1,2-dione | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2504056.png)

![Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2504058.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2504059.png)
![Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate dihydrochloride](/img/structure/B2504060.png)
![Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2504061.png)
![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)


![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)

![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)

